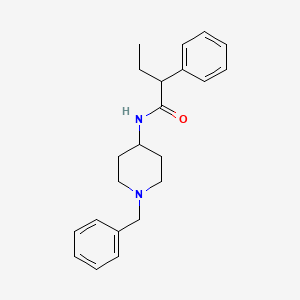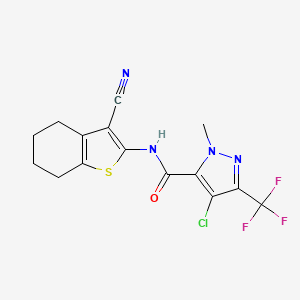![molecular formula C26H38N4O B4780997 2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B4780997.png)
2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE
Übersicht
Beschreibung
2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a dimethylamino group, and a propylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperazine ring with dimethylamine.
Attachment of the Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions.
Final Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as a precursor for the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
- METHYL 2-(2-(4-((4-CHLOROPHENYL)(PHENYL)METHYL)PIPERAZIN-1-YL)ETHOXY)ACETATE
Uniqueness
2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O/c1-5-6-22-7-11-24(12-8-22)21(2)27-26(31)20-30-17-15-29(16-18-30)19-23-9-13-25(14-10-23)28(3)4/h7-14,21H,5-6,15-20H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAVEAAHWIYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4780918.png)

![(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid](/img/structure/B4780929.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4780936.png)
![4-({3-[(3-METHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4780943.png)

![(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4780952.png)
![4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4780970.png)
![3-chloro-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4780975.png)
![isopropyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate](/img/structure/B4780980.png)

![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B4781015.png)
![2-phenyl-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B4781017.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4781021.png)
